4-Keto Retinamide
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Overview
Description
4-Keto Retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Keto Retinamide can be synthesized through selective O-acylation and N-acylation processes. These reactions involve the use of aminophenol derivatives and retinoic acid without protection . The synthesis typically involves the formation of retinoyl chloride from all-trans retinoic acid (ATRA), followed by acylation at the carboxy moiety .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may include purification steps to ensure the compound’s quality and efficacy for research and medical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Keto Retinamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Keto Retinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoid chemistry.
Biology: Investigated for its role in cell differentiation and apoptosis, particularly in cancer cells.
Medicine: Explored for its potential in cancer treatment, especially in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
4-Keto Retinamide exerts its effects through both retinoid-receptor-dependent and independent mechanisms. It binds to retinoic acid receptors (RARs) and modulates gene expression, leading to cell growth regulation and apoptosis . Additionally, it induces apoptosis through the accumulation of reactive oxygen species (ROS) and ceramide, which disrupts cellular functions and leads to cell death .
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)retinamide (4-HPR): A synthetic retinoid with similar applications in cancer treatment.
N-(4-Methoxyphenyl)retinamide (MPR): Another retinoid derivative with distinct biological activities.
All-trans Retinoic Acid (ATRA): A naturally occurring retinoid with broader receptor activation and higher toxicity.
Uniqueness: 4-Keto Retinamide is unique due to its selective binding to specific retinoic acid receptors and its ability to induce apoptosis through multiple pathways. This makes it a promising candidate for targeted cancer therapies with potentially fewer side effects compared to other retinoids .
Properties
Molecular Formula |
C20H27NO2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2Z,4Z,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13- |
InChI Key |
UZXXUVCTFYIVPT-XIBCHNJYSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)N)/C)\C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C |
Origin of Product |
United States |
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